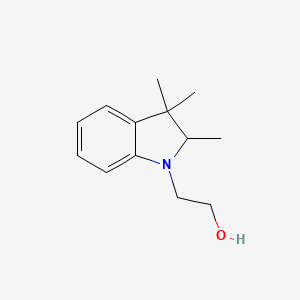
2-(2,3,3-Trimethylindolin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,3-Trimethylindolin-1-yl)ethanol: is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring substituted with a hydroxyl group and a trimethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(2,3,3-Trimethylindolin-1-yl)ethanol typically begins with 2,3,3-trimethylindolenine.
Reaction with Ethylene Oxide: One common method involves the reaction of 2,3,3-trimethylindolenine with ethylene oxide under controlled conditions to yield this compound.
Catalysts and Solvents: Catalysts such as Lewis acids may be used to facilitate the reaction, and solvents like dichloromethane or toluene can be employed to dissolve the reactants.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and hydrocarbons.
Substitution Products: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 2-(2,3,3-Trimethylindolin-1-yl)ethanol is used as an intermediate in the synthesis of various organic compounds.
Material Science: It is employed in the development of new materials with specific optical and electronic properties.
Biology and Medicine:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes.
Industry:
Wirkmechanismus
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
2,3,3-Trimethylindolenine: This compound is a precursor in the synthesis of 2-(2,3,3-Trimethylindolin-1-yl)ethanol and shares similar structural features.
Indole Derivatives: Other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol, have different functional groups but share the indole core structure.
Uniqueness:
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
2-(2,3,3-trimethyl-2H-indol-1-yl)ethanol |
InChI |
InChI=1S/C13H19NO/c1-10-13(2,3)11-6-4-5-7-12(11)14(10)8-9-15/h4-7,10,15H,8-9H2,1-3H3 |
InChI-Schlüssel |
LLZHLGXEMZTXPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C2=CC=CC=C2N1CCO)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


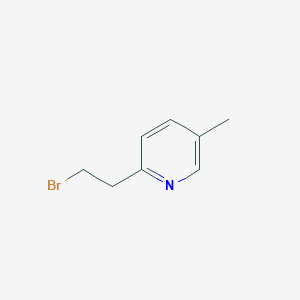
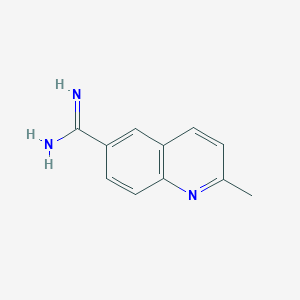
![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
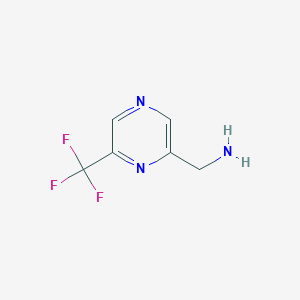
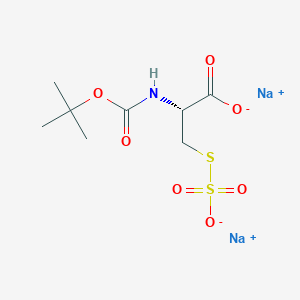
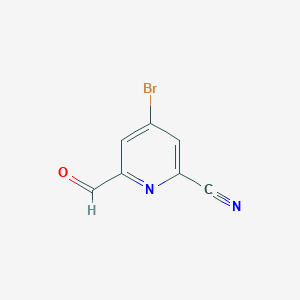
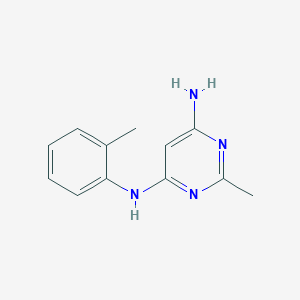
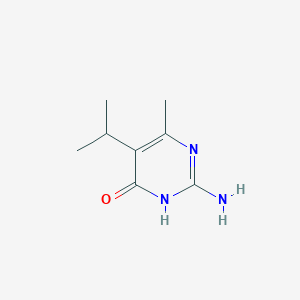

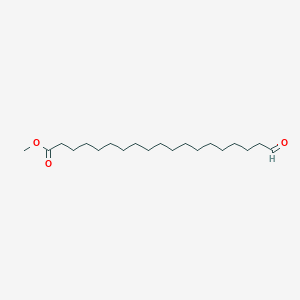
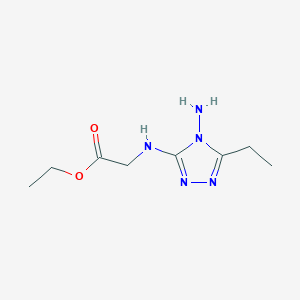
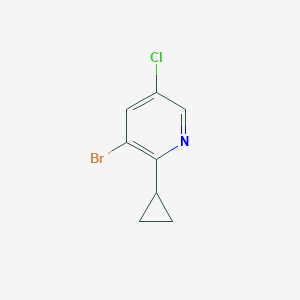

![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)
